molecular formula C20H13N3O5S3 B2658566 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzoate CAS No. 877642-43-8

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzoate

Cat. No.: B2658566
CAS No.: 877642-43-8
M. Wt: 471.52
InChI Key: ZHZHQLPRDGYEOI-UHFFFAOYSA-N
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Description

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl benzoate is a complex organic compound. This compound belongs to the class of heterocyclic compounds containing pyran and thiadiazole rings. Its diverse structure makes it interesting for various chemical, biological, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The synthesis typically begins with the formation of the thiophene-2-carboxamido group, which is then integrated into the 1,3,4-thiadiazole ring. This process involves cyclization reactions under high-temperature conditions with specific catalysts.

  • The pyran ring is introduced through a condensation reaction. The conditions generally require acidic or basic catalysts to facilitate ring formation.

  • The final step involves attaching the benzoate group via esterification reactions. Typical reagents include benzoic acid derivatives and coupling agents like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods:
  • For large-scale production, continuous flow synthesis is often preferred due to its efficiency and ability to maintain consistent reaction conditions.

  • Batch processing may be used for smaller quantities, with strict controls over temperature and reagent concentrations to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidative reactions, particularly at the thiadiazole and thiophene groups.

  • Reduction: Reduction reactions can modify the oxygen-containing functional groups.

  • Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions:
  • Oxidation: Agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed:
  • Oxidation typically yields sulfoxides and sulfones.

  • Reduction can produce alcohols and amines.

  • Substitution reactions can lead to various functionalized derivatives, depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.

  • Studies on reaction mechanisms involving pyran and thiadiazole rings.

Biology:
  • Investigated for its antimicrobial and antifungal properties due to the presence of thiadiazole and thiophene moieties.

  • Potential use in biochemical assays for enzyme inhibition studies.

Medicine:
  • Explored as a candidate for drug development, particularly in targeting bacterial infections and inflammatory diseases.

  • Research on its role as an anticancer agent due to its ability to interfere with cellular pathways.

Industry:
  • Utilized in the development of advanced materials, including conductive polymers and organic semiconductors.

  • Used in the design of novel catalysts for chemical reactions.

Mechanism of Action

  • The compound exerts its effects primarily through interaction with biological macromolecules. The thiadiazole and thiophene groups can form strong interactions with enzyme active sites, inhibiting their function.

  • Molecular targets include bacterial cell walls, where it disrupts synthesis processes, and cancer cell pathways, where it can trigger apoptosis.

  • Pathways involved often include oxidative stress and inhibition of key enzymes like proteases and kinases.

Comparison with Similar Compounds

Similar Compounds:

  • 4-oxo-4H-pyran derivatives

  • Thiadiazole derivatives like 2-amino-1,3,4-thiadiazole

  • Thiophene carboxamides

Uniqueness:
  • The combination of pyran, thiadiazole, and thiophene rings in a single molecule is relatively rare, giving this compound unique properties.

  • Its structure allows for multifunctional interactions, making it more versatile in scientific research and industrial applications.

Properties

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O5S3/c24-14-9-13(27-10-15(14)28-18(26)12-5-2-1-3-6-12)11-30-20-23-22-19(31-20)21-17(25)16-7-4-8-29-16/h1-10H,11H2,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZHQLPRDGYEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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